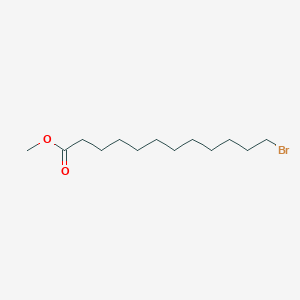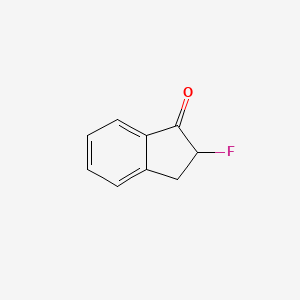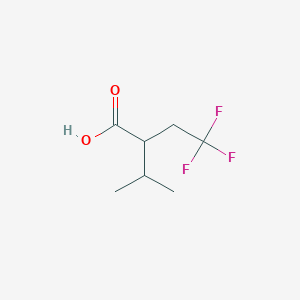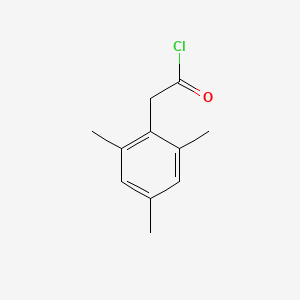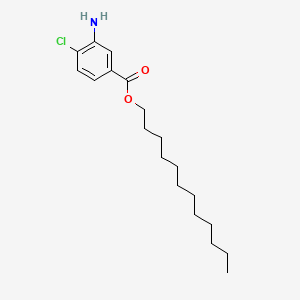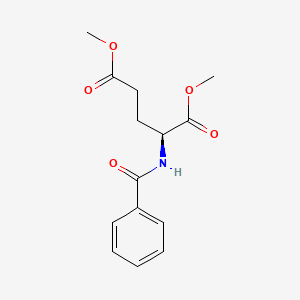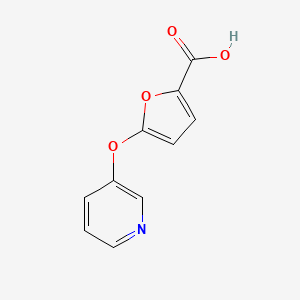
1-(氯甲基)-1H-吡唑
描述
1-(Chloromethyl)-1H-pyrazole, or CMHP, is an organic compound with a wide range of applications in scientific research. It can be used as a reagent in chemical synthesis, as well as a tool in biochemical and physiological studies. CMHP has been used in a variety of experiments, including those involving enzymatic kinetics, signal transduction, and receptor-ligand interactions.
科学研究应用
化学性质和反应
- 吡唑环的氯甲基化: 研究表明吡唑环的氯甲基化会产生不同的结果,具体取决于存在的取代基类型。例如,1,3,5-三苯基-1H-吡唑生成了氯甲基衍生物作为其唯一的反应产物,表明某些取代基的稳定效应 (Rstakyan et al., 2015)。
在材料科学中的应用
- 防腐蚀: 吡唑衍生物,包括1-(氯甲基)-1H-吡唑,在钢材中显示出显著的抗腐蚀活性。这些化合物在抑制腐蚀方面表现出超过90%的有效性,随着浓度的增加效果逐渐提高 (Ouali et al., 2013)。
在化学和分子科学中
- 合成和表征: 吡唑衍生物的合成和表征,如1-(6-氯吡啶-2-基)-5-羟基-1H-吡唑-3-羧酸甲酯,展示了吡唑化学中的复杂性和多样性。这些研究包括NMR、IR光谱和理论计算,揭示了分子结构和稳定性的见解 (Shen et al., 2012)。
医药和制药研究
- 杂化分子的合成: 吡唑和苯并咪唑衍生物,包括从1-(氯甲基)-1H-吡唑衍生的化合物,已被合成并探索其在药物应用中的潜力。这些化合物已被研究其α-葡萄糖苷酶抑制活性,表明具有潜在的抗糖尿病特性 (Ibraheem et al., 2020)。
催化和工业应用
- 在乙烯寡聚反应中的作用: 从1-(氯甲基)-1H-吡唑衍生的非对称(吡唑基甲基)吡啶金属配合物在乙烯寡聚中作为催化剂。这些反应中的产物分布受多种因素影响,包括溶剂和辅助催化剂的选择 (Nyamato et al., 2014)。
作用机制
Target of Action
This compound belongs to the class of organochlorines, which are known to interact with a variety of biological targets
Mode of Action
In general, the mode of action describes a series of key events that take place at the cellular or molecular level after a living organism is exposed to a substance . These events can lead to functional or anatomical changes in the cells . .
Biochemical Pathways
Biochemical pathways provide an overview of the chemical reactions of cells in various species and organs
Pharmacokinetics
Pharmacokinetics is the study of how an organism affects a drug, with a focus on the time course of drug absorption, distribution, metabolism, and excretion
Action Environment
The action environment of a compound refers to how environmental factors influence the compound’s action, efficacy, and stability
生化分析
Biochemical Properties
1-(Chloromethyl)-1H-pyrazole plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with glutathione S-transferase, an enzyme involved in detoxification processes. The interaction between 1-(Chloromethyl)-1H-pyrazole and glutathione S-transferase results in the formation of a conjugate, which is then metabolized further . Additionally, 1-(Chloromethyl)-1H-pyrazole can act as an alkylating agent, modifying nucleophilic sites on proteins and enzymes, thereby affecting their function .
Cellular Effects
The effects of 1-(Chloromethyl)-1H-pyrazole on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). The compound induces oxidative stress, leading to the activation of signaling pathways such as the MAPK pathway . This activation can result in changes in gene expression and cellular metabolism. Furthermore, 1-(Chloromethyl)-1H-pyrazole has been observed to cause DNA damage, which can lead to cell cycle arrest and apoptosis .
Molecular Mechanism
At the molecular level, 1-(Chloromethyl)-1H-pyrazole exerts its effects through several mechanisms. One primary mechanism is the alkylation of DNA and proteins, which can inhibit or activate various enzymes . The compound’s chloromethyl group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the site of modification . Additionally, 1-(Chloromethyl)-1H-pyrazole can induce changes in gene expression by affecting transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Chloromethyl)-1H-pyrazole change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Studies have shown that the compound’s activity can diminish over time, leading to reduced efficacy in long-term experiments. Additionally, prolonged exposure to 1-(Chloromethyl)-1H-pyrazole can result in cumulative cellular damage, affecting cellular function and viability .
Dosage Effects in Animal Models
The effects of 1-(Chloromethyl)-1H-pyrazole vary with different dosages in animal models. At low doses, the compound can induce mild oxidative stress and activate detoxification pathways . At higher doses, it can cause significant toxicity, leading to liver and kidney damage . Studies have also shown that high doses of 1-(Chloromethyl)-1H-pyrazole can result in severe oxidative damage, inflammation, and apoptosis in various tissues .
Metabolic Pathways
1-(Chloromethyl)-1H-pyrazole is involved in several metabolic pathways. It is primarily metabolized by the liver, where it undergoes phase I and phase II metabolic reactions . In phase I, the compound is oxidized by cytochrome P450 enzymes, resulting in the formation of reactive intermediates. These intermediates can then undergo conjugation reactions in phase II, forming more water-soluble metabolites that are excreted from the body . The compound’s metabolism can also affect metabolic flux and metabolite levels in various tissues .
Transport and Distribution
The transport and distribution of 1-(Chloromethyl)-1H-pyrazole within cells and tissues are mediated by various transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, such as organic anion transporters . Once inside the cell, 1-(Chloromethyl)-1H-pyrazole can bind to intracellular proteins, affecting its localization and accumulation . The distribution of the compound within tissues can also be influenced by its binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of 1-(Chloromethyl)-1H-pyrazole is crucial for its activity and function. The compound has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . The presence of targeting signals or post-translational modifications can direct 1-(Chloromethyl)-1H-pyrazole to specific compartments or organelles . For example, the compound can be directed to the mitochondria, where it can induce mitochondrial dysfunction and apoptosis .
属性
IUPAC Name |
1-(chloromethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN2/c5-4-7-3-1-2-6-7/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBSKKAUPEAYDNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20482283 | |
| Record name | 1-chloromethylpyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20482283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
84968-04-7 | |
| Record name | 1-chloromethylpyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20482283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![11,12-Dihydroindolo[2,3-a]carbazole](/img/structure/B1366822.png)
